molecular formula C9H16O3 B2725887 3-Hydroxycyclobutyl pivalate CAS No. 1089709-03-4

3-Hydroxycyclobutyl pivalate

Cat. No.: B2725887
CAS No.: 1089709-03-4
M. Wt: 172.224
InChI Key: AOWHHZSWFRKEHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxycyclobutyl pivalate involves the esterification of 3-hydroxycyclobutanol with pivalic acid. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the same esterification process, but with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxycyclobutyl pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxycyclobutyl pivalate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Hydroxycyclobutyl pivalate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other non-covalent interactions with biomolecules, potentially affecting their structure and function . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxycyclobutyl pivalate is unique due to its combination of a cyclobutyl ring, hydroxyl group, and pivalate ester functionality. This combination imparts distinct chemical and physical properties, making it a valuable scaffold for various research applications .

Properties

IUPAC Name

(3-hydroxycyclobutyl) 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2,3)8(11)12-7-4-6(10)5-7/h6-7,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWHHZSWFRKEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089709-03-4
Record name 3-hydroxycyclobutyl 2,2-dimethylpropanoate
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